Cas no 1807103-04-3 (3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol)
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
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- Inchi: 1S/C8H7ClF2INO/c9-2-5-4(3-14)1-6(12)13-7(5)8(10)11/h1,8,14H,2-3H2
- InChI Key: XTRDHSAIGDWVBL-UHFFFAOYSA-N
- SMILES: IC1=CC(CO)=C(CCl)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022114-250mg |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol |
1807103-04-3 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029022114-500mg |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol |
1807103-04-3 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029022114-1g |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol |
1807103-04-3 | 95% | 1g |
$3,010.80 | 2022-03-31 |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
Exploring the Potential of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol: A Comprehensive Overview
The compound 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol (CAS No. 1807103-04-3) has emerged as a significant molecule in the field of organic synthesis and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including a chloromethyl group, difluoromethyl group, and an iodine atom, makes it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. The pyridine ring in this compound serves as a scaffold for various bioactive molecules. The substitution pattern on the pyridine ring, particularly at positions 2, 3, and 6, plays a crucial role in determining the compound's reactivity and biological activity. The chloromethyl group at position 3 introduces electrophilic properties, while the difluoromethyl group at position 2 enhances the molecule's stability and electronic characteristics.
The iodine atom at position 6 is another key feature of this compound. Iodine substitution is known to influence the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). This makes 1807103-04-3 a valuable candidate for exploring drug-like properties. Recent research has focused on optimizing iodinated pyridines for use in antiviral and anticancer therapies.
In terms of synthesis, the preparation of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol involves multi-step organic reactions. The use of advanced methodologies, such as Suzuki coupling and nucleophilic substitution reactions, has enabled chemists to efficiently construct this complex molecule. The methanol group at position 4 adds hydrophilic properties to the compound, which can be advantageous in certain biological systems.
One of the most promising applications of this compound lies in its potential as a precursor for more complex structures. By modifying specific functional groups, researchers can tailor the molecule for diverse purposes. For instance, replacing the iodine atom with other halogens or substituents could lead to novel compounds with enhanced bioactivity or improved pharmacokinetic profiles.
Recent advancements in computational chemistry have also contributed to understanding the properties of 1807103-04-3. Molecular modeling studies have revealed insights into its electronic structure and interactions with biological targets. These findings are paving the way for rational drug design strategies based on this compound.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol (CAS No. 1807103-04-3) represents a versatile platform for chemical innovation. Its unique combination of functional groups and substitution pattern positions it as a valuable tool in organic synthesis and drug discovery. As research continues to unfold, this compound is expected to play an increasingly important role in advancing scientific knowledge and therapeutic development.
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